Terpin
Overview
Description
Terpin, also known as this compound hydrate, is a monocyclic monoterpenoid alcohol with the chemical formula C10H20O2. It is commonly used as an expectorant to loosen mucus in patients with bronchitis and related conditions. This compound is derived from natural sources such as turpentine, oregano, thyme, and eucalyptus .
Mechanism of Action
Target of Action
Terpin, specifically this compound Hydrate, primarily targets the bronchial secretory cells in the lower respiratory tract . These cells play a crucial role in the production and secretion of mucus, a key component in our body’s defense mechanism against pathogens.
Mode of Action
This compound Hydrate works directly on the bronchial secretory cells to liquify and facilitate the elimination of bronchial secretions . This action helps to loosen mucus and ease congestion in patients presenting with acute or chronic bronchitis, and related pulmonary conditions . In addition to this, this compound Hydrate also exerts a weak antiseptic effect on the pulmonary parenchyma .
Biochemical Pathways
This suggests that it may influence the ciliary movement within the bronchial tubes, enhancing the clearance of mucus and trapped pathogens. Furthermore, research on α-Terpineol, a closely related compound, suggests it may have antioxidant effects, indicating potential involvement in redox signaling pathways .
Pharmacokinetics
It is known that this compound hydrate is used in the treatment of various respiratory diseases, suggesting that it is likely absorbed and distributed to the respiratory tract following administration
Result of Action
The primary result of this compound’s action is the alleviation of symptoms associated with respiratory conditions such as bronchitis and pneumonia. By acting on the bronchial secretory cells, this compound Hydrate helps to liquify and eliminate bronchial secretions, thereby easing congestion and improving patient comfort .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dermal absorption of α-Terpineol, a compound similar to this compound, can be affected by factors such as skin type and environmental conditions . .
Biochemical Analysis
Biochemical Properties
Terpin, particularly α-Terpineol, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the compound’s structure and its ability to bind with different biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the specific biomolecules that this compound interacts with.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The specific effects depend on the dosage and the specific animal model used.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and effects depend on the specific metabolic context.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific transporters or binding proteins it interacts with . It can also affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpin can be synthesized from various volatile oils like geraniol and linalool by adding dilute acids, such as 5% sulfuric acid . Another common method involves the hydration of α-pinene, a major component of turpentine oil, using acid catalysts like p-toluensulfonic acid or a mixture of phosphoric and acetic acid . The reaction conditions typically involve moderate temperatures and controlled acid concentrations to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves the fractional distillation of turpentine followed by hydration of the fractionated α-pinene. This method is preferred due to its efficiency and higher yield compared to direct synthesis from crude turpentine .
Chemical Reactions Analysis
Types of Reactions: Terpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form terpinene and other related compounds.
Reduction: Reduction of this compound can lead to the formation of terpinolene.
Substitution: this compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Terpinene and related compounds.
Reduction: Terpinolene.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Terpin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Utilized as an expectorant in the treatment of respiratory conditions like bronchitis and pneumonia.
Comparison with Similar Compounds
α-Terpineol: A monoterpenoid alcohol with similar uses in fragrances and flavors.
Terpinen-4-ol: Known for its antimicrobial and anti-inflammatory effects, commonly found in tea tree oil.
Uniqueness of Terpin: this compound is unique due to its dual role as an expectorant and antiseptic. While α-terpineol and terpinen-4-ol share some biological properties, this compound’s specific application in respiratory medicine sets it apart .
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWAMSGVWEHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023643, DTXSID401031800, DTXSID501031803 | |
Record name | Terpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Terpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-p-Menthan-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mg/mL at 20 °C | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |
Record name | Terpin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Terpin [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-p-Menthan-1,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |
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Record name | Terpin, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERPIN HYDRATE | |
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Record name | TERPIN | |
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Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |
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Record name | Terpin | |
Source | EPA DSSTox | |
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Record name | trans-Terpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |
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Record name | cis-p-Menthan-1,8-diol | |
Source | EPA DSSTox | |
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Record name | p-menthane-1,8-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |
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Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TERPIN, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 159 °C | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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